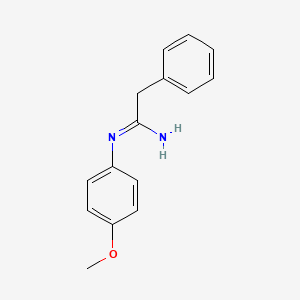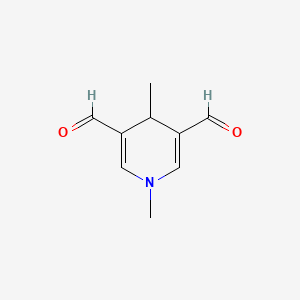
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- is a heterocyclic compound that belongs to the class of pyridines. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds . Its unique structure and properties make it a valuable tool in drug discovery and medicinal chemistry .
Méthodes De Préparation
The most classical method for the synthesis of 1,4-dihydropyridines, including 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-, is the Hantzsch reaction. This involves heating a mixture of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Des Réactions Chimiques
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions include various pyridine and dihydropyridine derivatives .
Applications De Recherche Scientifique
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism by which 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice . It can also act as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Comparaison Avec Des Composés Similaires
3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Often used as a building block in organic synthesis.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Used to induce Mallory-Denk body formation in mice.
The uniqueness of 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
78524-77-3 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1,4-dimethyl-4H-pyridine-3,5-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7-8(5-11)3-10(2)4-9(7)6-12/h3-7H,1-2H3 |
Clé InChI |
SBAUMXHNOXRGAN-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=CN(C=C1C=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


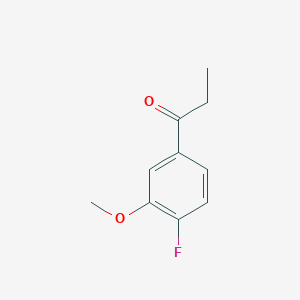
![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
silane](/img/structure/B14433845.png)

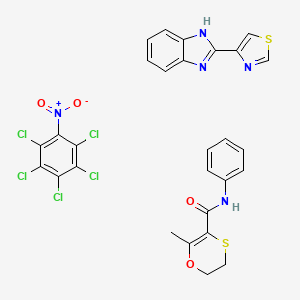


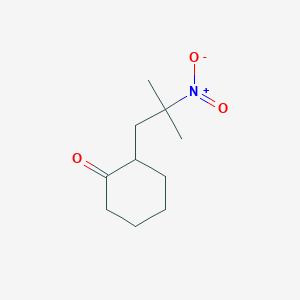
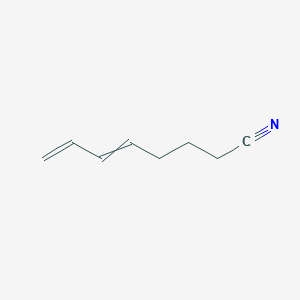
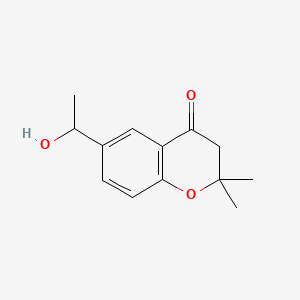
![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
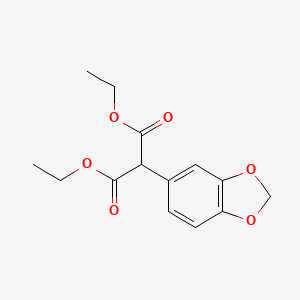
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
